molecular formula C18H18ClNO5S2 B12639177 N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12639177
M. Wt: 427.9 g/mol
InChI Key: LYZGQUPUFQZUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a sulfonamide-based compound characterized by a benzamide core substituted with a 4-chlorobenzyl group and a tetrahydrothiophene sulfone moiety.

Properties

Molecular Formula

C18H18ClNO5S2

Molecular Weight

427.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C18H18ClNO5S2/c19-15-5-1-13(2-6-15)11-20-18(21)14-3-7-16(8-4-14)27(24,25)17-9-10-26(22,23)12-17/h1-8,17H,9-12H2,(H,20,21)

InChI Key

LYZGQUPUFQZUMR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClNO3S
  • Molecular Weight : 363.85 g/mol
  • IUPAC Name : this compound
  • CAS Number : 620556-78-7

The compound features a chlorobenzyl group and a dioxidotetrahydrothiophen moiety, which contribute to its unique chemical reactivity and potential biological functions.

Biological Activity

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that this compound may exhibit significant activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, indicating its usefulness in treating infections.
  • Enzyme Inhibition : It may modulate the activity of specific enzymes, which could be beneficial in therapeutic applications.

The mechanisms by which this compound exerts its effects are still under investigation. However, possible mechanisms include:

  • Interaction with Enzymes : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound could interact with various receptors within cells, altering signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound. Notable findings include:

StudyFindings
Investigated the biological activity of chlorinated benzyl compounds; highlighted the potential for enzyme inhibition and antimicrobial properties.
Discussed structural characteristics that enhance pharmacological profiles; suggested further exploration into therapeutic applications.

Case Studies

Several case studies have focused on similar compounds to elucidate their biological activities:

  • Case Study on Antimicrobial Activity :
    • A related compound demonstrated significant antibacterial effects against Gram-positive bacteria.
    • Suggested further exploration into structural modifications to enhance efficacy.
  • Case Study on Enzyme Inhibition :
    • Research indicated that modifications to the sulfonamide group can significantly impact enzyme binding affinity.
    • Highlighted the importance of structure-activity relationships in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several synthesized derivatives reported in the International Journal of Molecular Sciences (2014) . Key comparisons include:

Compound Name/ID Key Structural Differences Impact on Properties/Activity
Target Compound 4-chlorobenzyl, tetrahydrothiophene sulfone Balances lipophilicity and polarity
Compounds [4–6] (hydrazinecarbothioamides) 2,4-difluorophenyl substituents, C=S group Reduced metabolic stability vs. sulfones
Compounds [7–9] (1,2,4-triazole-thiones) Triazole ring, absence of C=O Enhanced tautomerism, altered reactivity
PROTAC Derivative Extended PROTAC linker, dioxoisoindolinyl moiety Targets PDEδ for lipid metabolism disruption
  • Electronic and Steric Effects: The 4-chlorobenzyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilic character compared to non-halogenated analogs (e.g., X = H in ). This may improve binding to enzymes with aromatic pockets.
  • Sulfonyl vs. Thione Groups : Unlike hydrazinecarbothioamides ([4–6]) with C=S groups (IR: 1243–1258 cm⁻¹), the target’s sulfone group (C-SO₂-) offers greater oxidative stability and hydrogen-bond acceptor capacity .

Physicochemical Properties

  • LogP and Solubility : The tetrahydrothiophene sulfone moiety increases polarity compared to purely aromatic sulfonamides (e.g., compound [3] in with pentyloxy chain). However, the 4-chlorobenzyl group raises logP, likely enhancing blood-brain barrier penetration relative to PROTAC derivatives with hydrophilic linkers .
  • Tautomerism : Unlike triazole-thiones ([7–9]), which exhibit tautomeric equilibria (thiol-thione), the target compound’s rigid sulfone bridge minimizes tautomerism, favoring a single conformation for predictable binding .

Research Findings and Trends

Pharmacological Potential

  • While direct in vivo data is lacking, PROTAC analogs highlight the therapeutic relevance of sulfonamide-containing compounds in metabolic diseases. The target compound’s structural simplicity may offer advantages in synthetic scalability over complex PROTACs.

Preparation Methods

Key Steps in Synthesis

  • Formation of Tetrahydrothiophene Intermediate
    The synthesis often begins with the preparation of the tetrahydrothiophene derivative. This step may involve the reduction of a thiophene sulfone precursor using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to yield the desired tetrahydrothiophene structure.

  • Sulfonylation Reaction
    The next step involves the introduction of the sulfonyl group to the tetrahydrothiophene. This can be achieved through the reaction with sulfonyl chlorides (e.g., chlorosulfonic acid) in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

  • Benzamide Formation
    Following the sulfonylation, the benzamide linkage is formed by reacting the sulfonylated tetrahydrothiophene with an appropriate amine (e.g., 4-chlorobenzylamine). This reaction typically requires activation of the carboxylic acid moiety through coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to enhance reactivity.

  • Purification and Characterization
    After synthesis, purification methods such as recrystallization or column chromatography are employed to isolate the target compound. Characterization techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of this compound.

Reaction Conditions and Reagents

The preparation of this compound requires precise control over reaction conditions to optimize yield and selectivity.

Step Reagents Conditions
Tetrahydrothiophene Prep Lithium aluminum hydride Anhydrous conditions, reflux
Sulfonylation Chlorosulfonic acid, triethylamine Room temperature
Benzamide Formation EDC or DCC, 4-chlorobenzylamine Mild heating (40–60°C)
Purification Ethanol or methanol for recrystallization Room temperature

Analytical Techniques for Characterization

To ensure that this compound is synthesized correctly, several analytical techniques can be employed:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.